molecular formula C19H16N4O2 B2407350 6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380095-16-7

6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No.: B2407350
CAS No.: 2380095-16-7
M. Wt: 332.363
InChI Key: ZTSSOJATWMOVFR-UHFFFAOYSA-N
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Description

6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one is a heterocyclic compound that features a pyridazinone core, a phenyl group, and an azetidine ring. This compound is part of a broader class of pyridazinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or pyridazinone rings .

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

Uniqueness

What sets 6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one apart is its unique combination of a pyridazinone core with an azetidine ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18-9-8-17(14-5-2-1-3-6-14)21-23(18)16-12-22(13-16)19(25)15-7-4-10-20-11-15/h1-11,16H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSSOJATWMOVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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